5-Bromo-3-cyclopropoxy-2-methoxypyridine
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Overview
Description
The compound “5-Bromo-3-cyclopropoxy-2-methoxypyridine” is likely a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with five carbon atoms and one nitrogen atom . The “5-Bromo” indicates a bromine atom attached to the 5th position of the pyridine ring, “3-cyclopropoxy” suggests a cyclopropoxy group (a three-membered ring of carbon atoms) attached to the 3rd position, and “2-methoxy” indicates a methoxy group (-OCH3) attached to the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various groups attached at the indicated positions. The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a brominated compound, “5-Bromo-3-cyclopropoxy-2-methoxypyridine” could potentially undergo various substitution reactions where the bromine atom is replaced by another group . The reactivity of the pyridine ring might also be affected by the electron-donating methoxy group and the electron-withdrawing bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “5-Bromo-3-cyclopropoxy-2-methoxypyridine”, we can predict that it would likely be a solid at room temperature, given the presence of the bromine atom . Its solubility would depend on the specific arrangement of the functional groups .Mechanism of Action
The mechanism of action of a chemical compound depends on its structure and the system in which it is used. Pyridine derivatives are used in many areas, including medicinal chemistry, materials science, and as ligands in inorganic chemistry . Without more specific information, it’s difficult to predict the mechanism of action of “5-Bromo-3-cyclopropoxy-2-methoxypyridine”.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-cyclopropyloxy-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVKTRQZLYYERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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